![molecular formula C24H24N2O3 B10888696 4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888696.png)
4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrol-2-one core structure, which is substituted with various functional groups, including an acetyl group, an ethylphenyl group, a hydroxy group, and an indol-3-yl ethyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves a multi-step process. One common method involves the reaction of tryptamine, an aromatic aldehyde, and methyl acetylpyruvate. The mixture is heated briefly and then stirred at room temperature for an extended period, usually around one day . This method allows for the formation of the desired pyrrol-2-one structure with the appropriate substitutions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
科学研究应用
4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The indole moiety allows it to bind to certain receptors or enzymes, potentially inhibiting their activity. The acetyl and hydroxy groups can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Melatonin: A compound with a similar indole structure, known for its role in regulating sleep-wake cycles.
N-acetyl-5-methoxytryptamine:
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: A compound with structural similarities, used in various biological studies.
Uniqueness
4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the specific substitutions on the pyrrol-2-one core. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C24H24N2O3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
3-acetyl-2-(4-ethylphenyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H24N2O3/c1-3-16-8-10-17(11-9-16)22-21(15(2)27)23(28)24(29)26(22)13-12-18-14-25-20-7-5-4-6-19(18)20/h4-11,14,22,25,28H,3,12-13H2,1-2H3 |
InChI 键 |
QYNVFMBRBZMBCK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CNC4=CC=CC=C43)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1Z)-3-(4-benzylpiperazin-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10888616.png)
![N-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}glycine](/img/structure/B10888619.png)
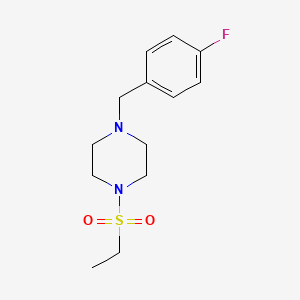
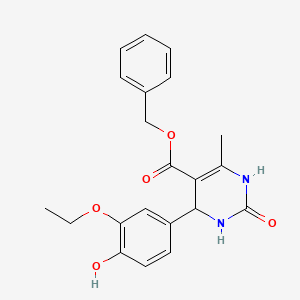
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B10888641.png)
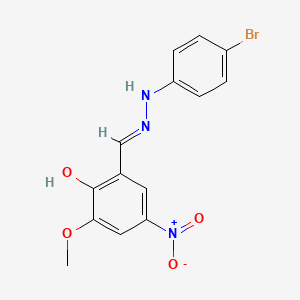

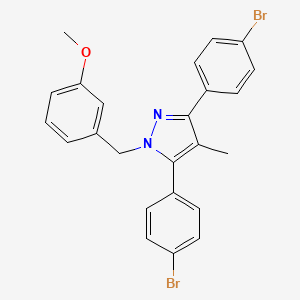
![(3Z)-5-methoxy-3-[(2E)-(5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10888661.png)
![ethyl (2-methoxy-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888675.png)
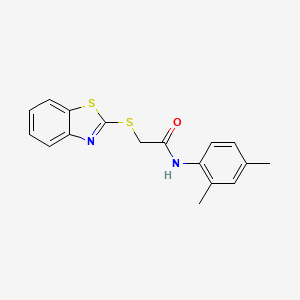
![2-[(2E)-2-{(2E)-[3-(benzyloxy)-4-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B10888699.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10888702.png)
![2-{[3-(Propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888710.png)
